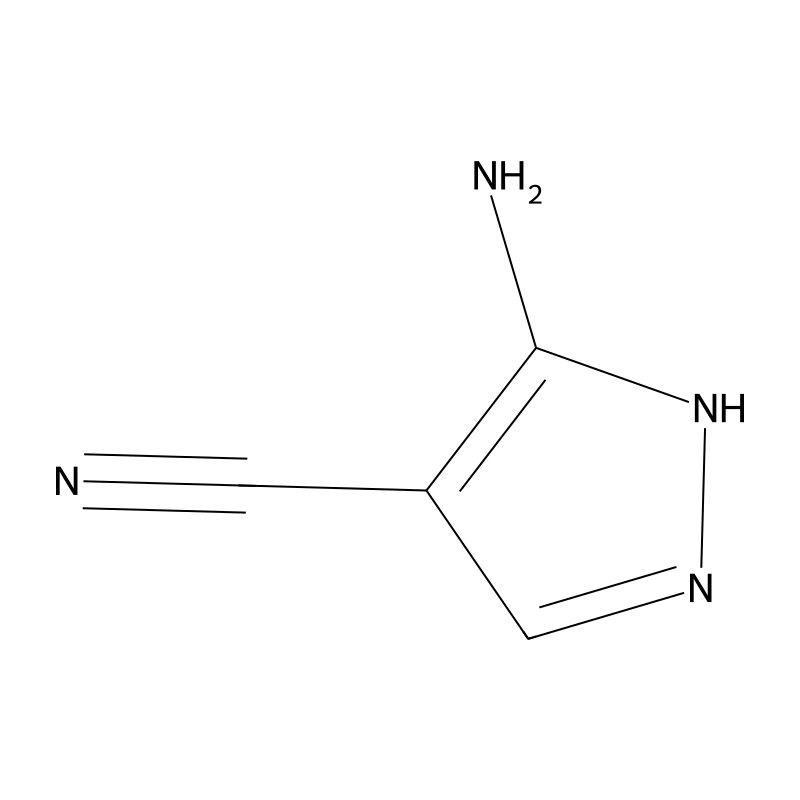3-Amino-4-pyrazolecarbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in organic synthesis for the preparation of various pyrazole derivatives .
Methods of Application: The most well-known method for the synthesis of the 5-aminopyrazole-4-carbonitriles scaffold is the three-component cyclocondensation (3-CC) of aldehydes, phenyl hydrazine derivatives, and malononitrile .
Results or Outcomes: These scaffolds have been used as analgesic, anti-bacterial, anti-convulsant, anti-pyretic, anti-depressant, anti-fungal, anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour compounds .
Catalyst in Chemical Reactions
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile has been used as a catalyst in chemical reactions .
Methods of Application: A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Results or Outcomes: The cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .
Synthesis of Ring-Fused Pyrazoles
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of a number of ring-fused pyrazoles of potential synthetic and medicinal interest .
Methods of Application: The compound is used as a reagent in the synthesis of pyrazolo[3-b]pyridines, pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyrazines .
Results or Outcomes: The synthesis of these ring-fused pyrazoles can lead to compounds with potential medicinal properties .
Synthesis of Fluorophenyl-Pyrazole Derivatives
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorophenyl-pyrazole derivatives .
Methods of Application: The compound is used in the synthesis of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile .
Results or Outcomes: The synthesis of these fluorophenyl-pyrazole derivatives can lead to compounds with potential synthetic applications .
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles .
Results or Outcomes: The synthesis of these pyrazolo[1,5-a]pyrimidine derivatives can lead to compounds with potential medicinal properties .
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles .
Methods of Application: The compound is used in the condensation with bidentate electrophiles to facilitate regioselective syntheses of substituted 7-aryl-pyrazolo .
Results or Outcomes: The synthesis of these 5-substituted 3-amino-1H-pyrazole-4-carbonitriles can lead to compounds with potential synthetic applications .
Synthesis of Fluorinated and Non-Fluorinated Aryl Hydrazines
Summary of the Application: 5-Amino-1H-pyrazole-4-carbonitrile is used in the synthesis of fluorinated and non-fluorinated aryl hydrazines .
Results or Outcomes: The synthesis of these fluorinated and non-fluorinated aryl hydrazines can lead to compounds with potential synthetic applications .
3-Amino-4-pyrazolecarbonitrile is an organic compound with the chemical formula C4H4N4. It is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbonitrile functional group. This compound appears as a white to off-white crystalline powder and has been noted for its potential applications in medicinal chemistry and organic synthesis .
- Possible skin and eye irritant: The amino group can be irritating to skin and eyes.
- Potential respiratory irritant: Inhalation of dust or vapor should be avoided.
- Unknown flammability: Standard laboratory practices for handling unknown compounds should be followed.
Research indicates that 3-amino-4-pyrazolecarbonitrile exhibits notable biological activities, particularly as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential anti-inflammatory and antimicrobial properties. Additionally, some studies suggest that compounds derived from 3-amino-4-pyrazolecarbonitrile may have applications in treating conditions such as cancer and diabetes .
The synthesis of 3-amino-4-pyrazolecarbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes reacting hydrazine derivatives with carbonyl compounds followed by cyanation. For example, one synthesis route involves reacting 3-oxo-3-arylpropanenitriles with hydrazines to yield 3-amino-4-pyrazolecarbonitriles in good yields through microwave-assisted techniques or traditional heating methods .
3-Amino-4-pyrazolecarbonitrile serves as an important intermediate in organic synthesis, particularly in medicinal chemistry for developing new drug candidates. Its derivatives are explored for their potential therapeutic effects against various diseases, including metabolic disorders and cancers. Additionally, it can be utilized in agricultural chemistry for developing herbicides or fungicides due to its biological activity against certain pathogens .
Studies on the interactions of 3-amino-4-pyrazolecarbonitrile with biological systems have focused on its binding affinity with various enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and potential side effects. For instance, investigations into its mechanism of action reveal that it may inhibit specific pathways involved in inflammation and cell proliferation .
Several compounds share structural similarities with 3-amino-4-pyrazolecarbonitrile, including:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 3-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Exhibits distinct reactivity patterns compared to 3-amino-4-pyrazolecarbonitrile. |
| 5-Amino-1H-pyrazole-4-carbonitrile | C4H4N4 | Different position of amino group alters biological activity significantly. |
| 3-Amino-5-methylpyrazole | C5H7N3 | Methyl substitution affects solubility and reactivity; used in similar synthetic pathways. |
These compounds are unique due to variations in their functional groups or substitution patterns, which influence their reactivity and biological activity profiles. The presence of different substituents can lead to diverse pharmacological effects, making them valuable for various applications in drug development and synthesis .
XLogP3
UNII
GHS Hazard Statements
H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (30%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








